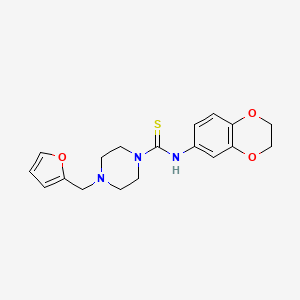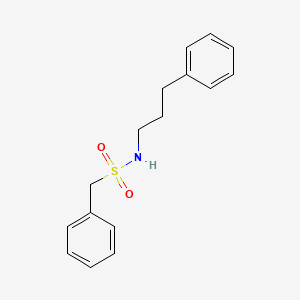
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-chlorophenyl)acetamide
Übersicht
Beschreibung
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C16H13BrClNO4 and its molecular weight is 398.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.97165 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Halide Ions in Advanced Oxidation Treatments
The study by Li et al. (2015) explored the effects of halide ions on the degradation of acetaminophen with UV/H2O2 treatment, highlighting the complex roles halides play in water and wastewater treatment beyond acting as hydroxyl radical scavengers. This research could inform the development of more efficient treatment processes by understanding the interactions of compounds similar to 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-chlorophenyl)acetamide in the presence of halide ions (Li, Yanyun, Song, Weihua, Fu, Wenjie, Tsang, Daniel C W, Yang, Xin, 2015).
Chloroacetamide Inhibition on Fatty Acid Synthesis
Chloroacetamide herbicides like alachlor and metazachlor have been investigated for their mechanism of action, specifically their selective inhibition of fatty acid synthesis in certain algae, suggesting a potential avenue for studying the bioactivity of related acetamide derivatives in various biological systems (Weisshaar, H., Böger, P., 1989).
Antimicrobial Agents from Thiophenones
The synthesis of chloromethylene- and bromoalkylidene thiophen-2(5H)-ones, from reactions involving acetyl chloride or bromide, demonstrates the creation of potential antimicrobial agents. This suggests a research avenue for acetamide derivatives as antimicrobial or antifouling materials, relevant in marine biology and environmental sciences (Benneche, T., Herstad, Gunnar, Rosenberg, Marianne Lenes, Assev, S., Scheie, A., 2011).
Comparative Metabolism of Chloroacetamide Herbicides
Research on the metabolism of chloroacetamide herbicides in human and rat liver microsomes could provide insights into the environmental and health implications of acetamide derivatives, including potential pathways of bioactivation and detoxification. This is crucial for understanding the safety and environmental impact of such compounds (Coleman, S., Linderman, R., Hodgson, E., Rose, R., 2000).
Insecticidal Potential of Phenoxyacetamide Derivatives
The synthesis and testing of N-(4-chlorophenyl)-2-phenoxyacetamide derivatives for their insecticidal efficacy against the cotton leafworm, as conducted by Rashid et al. (2021), reveal the potential of acetamide derivatives in developing new, effective insecticides. This research underscores the versatility of acetamide derivatives in pest control applications (Rashid, Kaiwan O., Mohamed, K., Salam, M., Abdel‐Latif, E., Fadda, A., Elmorsy, M., 2021).
Eigenschaften
IUPAC Name |
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO4/c1-22-14-7-10(8-20)6-11(17)16(14)23-9-15(21)19-13-5-3-2-4-12(13)18/h2-8H,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROFLUCGILVPRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B4597048.png)
![N-[3-(acetylamino)phenyl]-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide](/img/structure/B4597055.png)
![Butyl 4-[[2-(6-oxobenzo[c]chromen-3-yl)oxyacetyl]amino]benzoate](/img/structure/B4597067.png)

![6-(2-FURYL)-3-PHENYL-N-(1,3-THIAZOL-2-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE](/img/structure/B4597079.png)

![5-[(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)amino]-5-oxopentanoic acid](/img/structure/B4597091.png)
![2-[hydroxy(diphenyl)acetyl]-N-(4-methylbenzyl)hydrazinecarbothioamide](/img/structure/B4597106.png)
![3-[(3-bromobenzyl)thio]-4-isopropyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4597118.png)
![ethyl 4-({N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate](/img/structure/B4597124.png)
![N~4~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3,5-TRIMETHYL-4-ISOXAZOLESULFONAMIDE](/img/structure/B4597128.png)
![7-benzyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4597138.png)


